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Compound of Interest

Compound Name: Maytansinoid DM4

Cat. No.: B15605412 Get Quote

This technical guide provides a comprehensive overview of the maytansinoid DM4
(ravtansine), its structural analogues, and derivatives, with a focus on their role as potent

cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This

document is intended for researchers, scientists, and drug development professionals in the

field of oncology and bioconjugation.

Introduction to Maytansinoid DM4
Maytansinoid DM4, also known as ravtansine, is a semi-synthetic derivative of maytansine, a

natural product originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] Maytansine

and its derivatives, collectively known as maytansinoids, are highly potent microtubule-targeting

agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[2][3][4]

Due to its high cytotoxicity, DM4 is not suitable for use as a standalone chemotherapeutic

agent but has found significant application as a payload in ADCs.[1][5] The structure of DM4

incorporates a thiol group, which allows for its conjugation to monoclonal antibodies via various

linker technologies, enabling targeted delivery to cancer cells.[6][7]

Mechanism of Action: Microtubule Disruption and
Apoptosis
The primary mechanism of action for DM4 and its derivatives is the potent inhibition of tubulin

polymerization.[3][6] Maytansinoids bind to tubulin at the vinca alkaloid binding site, disrupting

the dynamics of microtubule assembly and disassembly.[1][3][5] This interference with
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microtubule function is critical as microtubules are essential components of the cytoskeleton,

playing a vital role in the formation of the mitotic spindle during cell division.[3][8]

The disruption of microtubule dynamics leads to the following cellular events:

Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][8][9]

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to

programmed cell death.[3][6][8]

The targeted delivery of DM4 via ADCs ensures that this potent cytotoxic effect is localized to

antigen-expressing tumor cells, thereby minimizing systemic toxicity.[3][7]
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Signaling pathway of maytansinoid-induced cell death.
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Structural Analogues and Derivatives
Structure-activity relationship (SAR) studies have revealed that modifications to the maytansine

structure, particularly at the C-3 position, are crucial for maintaining high cytotoxicity and

allowing for conjugation to delivery vehicles.[1][10]

DM1 (Mertansine): A closely related analogue, N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-

maytansine, which also contains a thiol group for conjugation.[11] It is the payload in the

FDA-approved ADC, Kadcyla® (trastuzumab emtansine).[4]

DM4 (Ravtansine): Chemically known as N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-

oxopentyl)-maytansine.[11][12] The gem-dimethyl substitution adjacent to the thiol group

provides steric hindrance, which can influence the stability and release characteristics of the

linker in ADCs.[13]

S-methyl DM4 (S-Me-DM4): A key cellular metabolite of DM4-containing ADCs.[11] This

thiomethyl derivative is formed after the intracellular release of DM4 and is a highly potent

microtubule poison, in some cases more so than the parent maytansine.[11][14] It is a

neutral, membrane-permeable molecule that can diffuse out of the target cell and induce

"bystander killing" of neighboring tumor cells.[13][15]

The cytotoxic potency of these derivatives is exceptionally high, with IC50 values often in the

picomolar to low nanomolar range against various cancer cell lines.[1][8]

Application in Antibody-Drug Conjugates (ADCs)
The core concept of an ADC is to use a monoclonal antibody to selectively deliver a highly

potent cytotoxic agent like DM4 to tumor cells that overexpress a specific target antigen.[3][16]

Linker Chemistry
The linker connects the DM4 payload to the antibody. Its properties are critical for the stability

of the ADC in circulation and the efficient release of the payload within the target cell.[3][6]

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by

specific conditions within the tumor cell, such as the reductive environment of the cytoplasm

or lysosomal proteases.[3][7] Disulfide-containing linkers, like SPDB (N-succinimidyl 4-(2-
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pyridyldithio)butanoate), are commonly used with DM4.[5][6] The disulfide bond is readily

cleaved in the reducing intracellular environment, releasing the active thiol-containing DM4.

[6][7]

Non-cleavable Linkers: These linkers, such as SMCC, result in the payload being released

only after the complete lysosomal degradation of the antibody.[6]
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General workflow for the synthesis of a DM4-ADC.[6]

Cellular Mechanism of a DM4-ADC
The therapeutic effect of a DM4-ADC is a multi-step process that relies on both the antibody's

specificity and the payload's potency.
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Cellular mechanism of action of a DM4-ADC.[6]
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Quantitative Data
The cytotoxic potency of maytansinoids is a key factor in their selection as ADC payloads. This

potency is typically measured by the half-maximal inhibitory concentration (IC50), which

represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity of Maytansinoid Derivatives
Compound Cell Line Cancer Type IC50 Value Reference

DM4 SK-BR-3 Breast Cancer 0.3 - 0.4 nM [17]

S-methyl-DM4 KB
Head and Neck

Cancer

6.0 x 10-11 M

(60 pM)
[15]

Maytansine KB
Head and Neck

Cancer
Sub-nanomolar [18]

DM1 Various Various
Sub-nanomolar

to nanomolar
[8]

Note: IC50 values can vary between studies due to differences in experimental conditions,

such as cell lines and incubation times. Direct comparison should be made with caution.[8][17]

Table 2: Effects of Maytansinoids on Microtubule
Dynamics
Data indicates that maytansinoid derivatives are potent suppressors of microtubule dynamic

instability, often more so than the parent compound, maytansine.[11][14]
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Compound
(at 100 nM)

Suppressio
n of
Shortening
Rate

Suppressio
n of
Growing
Rate

Suppressio
n of
Catastroph
e
Frequency

Overall
Dynamicity
Decrease

Reference

Maytansine 37% 40% 85% 52% [11][14]

S-methyl

DM1
59% 63% 90% 87% [11][14]

S-methyl

DM4
56% 60% 90% 74% [11][14]

Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the viability of cells after

treatment with a cytotoxic compound like DM4.[17][19]

Materials:

Target cancer cell line

Complete culture medium

DM4 stock solution (dissolved in DMSO)

96-well microplates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow

for cell attachment.[17]

Compound Treatment: Prepare serial dilutions of DM4 in culture medium. Remove the

existing medium from the wells and add 100 µL of the diluted compound solutions. Include

vehicle controls (medium with DMSO) and no-treatment controls.[17]

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

[17]

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4

hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to

purple formazan crystals.[8][17]

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.[17]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630 nm can be used for background subtraction.[17]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

plot a dose-response curve to determine the IC50 value.[19]

Protocol: Synthesis of S-methyl DM4 from DM4
This protocol describes the conversion of the thiol-containing DM4 into its more stable

thiomethyl derivative, S-methyl DM4.[11]

Materials:

DM4

Methyl iodide (excess)

N,N-diisopropylethylamine (DIPEA)

N,N-dimethylformamide (DMF)
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Reverse-phase preparatory HPLC system

Procedure:

Reaction Setup: Dissolve DM4 in DMF.

Methylation: Add an excess of methyl iodide and DIPEA to the DM4 solution.

Incubation: Allow the reaction to proceed overnight with stirring.

Purification: Purify the resulting S-methyl DM4 from the reaction mixture using reverse-phase

preparatory HPLC with a linear gradient of acetonitrile in deionized water.[11]

Conclusion
Maytansinoid DM4 and its structural analogues, such as DM1 and the metabolite S-Me-DM4,

are exceptionally potent cytotoxic agents that function by disrupting microtubule dynamics.[8]

Their high potency, coupled with synthetic tractability for linker attachment, has made them

invaluable payloads for the development of antibody-drug conjugates.[2] The clinical success of

maytansinoid-based ADCs has validated this therapeutic approach, offering a powerful strategy

for the targeted treatment of various cancers.[4] Ongoing research continues to explore novel

maytansinoid derivatives, innovative linker technologies, and new antibody targets to further

enhance the therapeutic index and expand the application of this important class of anticancer

agents.[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.biochempeg.com/article/346.html
https://adc.bocsci.com/resource/maytansine-and-its-analogues.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Properties_of_DM4_Maytansinoid.pdf
https://adc.bocsci.com/product/maytansinoid-dm4-cas-799840-96-3-472715.html
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Cytotoxic_Potency_of_Maytansinoid_Derivatives_DM1_SMe_DM1_and_DM4.pdf
https://www.researchgate.net/figure/Scheme-8-Synthesis-of-Maytansinoid-Dimers-a_fig4_6962841
https://aacrjournals.org/cancerres/article/78/13_Supplement/1657/625972/Abstract-1657-Structure-activity-relationship
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954514/
https://www.adcreview.com/ravtansine-dm4/
https://www.researchgate.net/publication/50806896_Disulfide-Linked_Antibody-Maytansinoid_Conjugates_Optimization_of_In_Vivo_Activity_by_Varying_the_Steric_Hindrance_at_Carbon_Atoms_Adjacent_to_the_Disulfide_Linkage
https://aacrjournals.org/cancerres/article/68/9_Supplement/1406/546207/Maytansine-derivatives-and-metabolites-of-antibody
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.5b00430
https://www.mdpi.com/1999-4923/14/7/1316
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Cytotoxicity_of_Maytansinoids_DM1_and_DM4.pdf
https://www.researchgate.net/figure/IC50-of-maytansinoid-and-nano-maytansinoid-on-KB-cancer-cell_tbl1_334065893
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Maytansinoid_Payloads_for_Antibody_Drug_Conjugates.pdf
https://www.benchchem.com/product/b15605412#structural-analogues-and-derivatives-of-maytansinoid-dm4
https://www.benchchem.com/product/b15605412#structural-analogues-and-derivatives-of-maytansinoid-dm4
https://www.benchchem.com/product/b15605412#structural-analogues-and-derivatives-of-maytansinoid-dm4
https://www.benchchem.com/product/b15605412#structural-analogues-and-derivatives-of-maytansinoid-dm4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b15605412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

